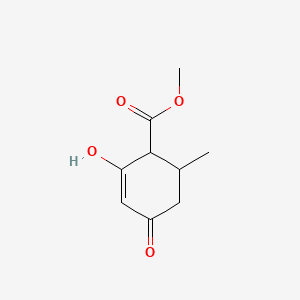

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIQMPNDQLYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396126 | |

| Record name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39493-62-4 | |

| Record name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Foreword: Unveiling a Versatile Synthetic Building Block

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a substituted Hagemann's ester, represents a pivotal building block in the landscape of organic synthesis. Its unique structural motif, featuring a cyclohexenone core with multiple functional groups, renders it a valuable precursor for the synthesis of a diverse array of complex molecules, including natural products like steroids and terpenoids, as well as pharmaceutical and agrochemical agents.[1] This guide provides an in-depth exploration of the synthesis of this compound, delving into the mechanistic intricacies of the reaction and furnishing a detailed experimental protocol for its preparation. The content herein is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

The Core Reaction: A Robinson Annulation Approach

The synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is elegantly achieved through a Robinson annulation, a powerful ring-forming reaction in organic chemistry.[2] This reaction sequence, named after Sir Robert Robinson, combines two fundamental transformations in a one-pot process: a Michael addition followed by an intramolecular aldol condensation.[2] In this specific synthesis, the key reactants are methyl acetoacetate and methyl crotonate .

The overall transformation can be summarized as follows:

Figure 1. Overall reaction for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

The causality behind the choice of these reactants lies in their inherent electronic properties. Methyl acetoacetate, a β-ketoester, possesses acidic α-hydrogens that can be readily deprotonated by a base to form a stabilized enolate, the nucleophile in the Michael addition. Methyl crotonate, an α,β-unsaturated ester, acts as the electrophilic Michael acceptor.

Deconstructing the Mechanism: A Tale of Two Reactions

The Robinson annulation proceeds through a cascade of interconnected steps, each with a distinct purpose in the construction of the final cyclohexenone ring.

Part 1: The Michael Addition - Forging the Initial Carbon-Carbon Bond

The synthesis commences with the base-catalyzed Michael addition of methyl acetoacetate to methyl crotonate. This conjugate addition is a thermodynamically controlled process that forms a crucial carbon-carbon bond, elongating the carbon chain and setting the stage for the subsequent cyclization.

Here is a step-by-step breakdown of the Michael addition mechanism:

-

Enolate Formation: A base, typically a sodium or potassium alkoxide (e.g., sodium ethoxide), abstracts an acidic α-proton from methyl acetoacetate. This deprotonation generates a resonance-stabilized enolate ion, a potent nucleophile. The resonance delocalization of the negative charge between the α-carbon and the two carbonyl oxygens is the driving force for this step.

-

Nucleophilic Attack: The enolate anion then attacks the β-carbon of the α,β-unsaturated ester, methyl crotonate. This conjugate attack is favored over a direct attack at the carbonyl carbon due to the formation of a more stable enolate intermediate.

-

Protonation: The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (typically the conjugate acid of the base catalyst or during the workup) to yield the 1,5-dicarbonyl intermediate, methyl 2-acetyl-3-methyl-1,5-pentanedioate.

Diagram 1. The Michael Addition Mechanism.

Part 2: The Intramolecular Aldol Condensation - Ring Formation and Dehydration

The 1,5-dicarbonyl intermediate formed in the Michael addition is now primed for the intramolecular aldol condensation. This reaction, also base-catalyzed, leads to the formation of the six-membered ring and the characteristic α,β-unsaturated ketone functionality of the final product.

The mechanism unfolds as follows:

-

Second Enolate Formation: The base abstracts another acidic α-proton from the 1,5-dicarbonyl intermediate. In this case, the proton on the methyl group of the acetyl moiety is typically removed, forming a new enolate.

-

Intramolecular Attack (Cyclization): The newly formed enolate attacks the carbonyl carbon of the ester group within the same molecule. This intramolecular nucleophilic attack results in the formation of a six-membered ring and a tetrahedral intermediate with a negatively charged oxygen (an alkoxide). The formation of a stable six-membered ring is the thermodynamic driving force for this cyclization step.

-

Protonation: The alkoxide is protonated by a proton source to yield a β-hydroxy cyclic ketone.

-

Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion to form a double bond in conjugation with the ketone. This dehydration step is entropically favored and drives the reaction to completion, yielding the stable α,β-unsaturated ketone, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Diagram 2. The Intramolecular Aldol Condensation Mechanism.

Experimental Protocol: A Practical Guide to Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. This procedure is a self-validating system, designed to ensure reproducibility and a high yield of the desired product.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl acetoacetate | 116.12 | 11.61 g | 0.10 |

| Methyl crotonate | 100.12 | 10.01 g | 0.10 |

| Sodium ethoxide | 68.05 | 6.81 g | 0.10 |

| Anhydrous Ethanol | 46.07 | 100 mL | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Saturated Sodium Chloride | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

| Diethyl ether | 74.12 | - | - |

Experimental Workflow

Diagram 3. Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (6.81 g, 0.10 mol) in anhydrous ethanol (100 mL). The dissolution is exothermic, so allow the solution to cool to room temperature.

-

Addition of Reactants: Cool the ethanolic sodium ethoxide solution in an ice bath. Prepare a mixture of methyl acetoacetate (11.61 g, 0.10 mol) and methyl crotonate (10.01 g, 0.10 mol) and add it dropwise to the cooled solution over a period of 30 minutes with continuous stirring. The choice of dropwise addition is crucial to control the exothermic nature of the reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours). This extended reaction time ensures the completion of both the Michael addition and the subsequent intramolecular aldol condensation.

-

Workup - Neutralization and Extraction: Carefully neutralize the reaction mixture by the slow addition of 1 M hydrochloric acid until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The use of diethyl ether is advantageous due to its low boiling point, facilitating easy removal later.

-

Workup - Washing and Drying: Combine the organic extracts and wash them with a saturated sodium chloride solution (50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a mixture of ethanol and water to afford Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate as a crystalline solid.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 70-80%. The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy to confirm its structure and purity.

Conclusion: A Gateway to Molecular Complexity

The Robinson annulation provides an efficient and reliable pathway for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. By understanding the intricate mechanistic details of the Michael addition and the intramolecular aldol condensation, researchers can appreciate the elegance and power of this classic organic reaction. The detailed experimental protocol provided in this guide serves as a practical tool for the successful synthesis of this versatile building block, opening doors to the creation of more complex and biologically significant molecules.

References

-

Master Organic Chemistry. The Robinson Annulation. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical properties of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Designed for professionals in research and development, this document synthesizes established data with theoretical insights to offer a practical understanding of this chemical entity.

Introduction

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a notable cyclohexene derivative, serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1] Its unique structural features, including a hydroxyl group, a ketone, and a methyl ester, make it a valuable building block in the creation of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Understanding the physical properties of this compound is paramount for its effective application in laboratory synthesis, process development, and quality control.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and unique identifiers. This information is critical for database searches, regulatory submissions, and unambiguous scientific communication.

Caption: 2D Chemical Structure of the molecule.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate[1] |

| CAS Number | 39493-62-4[1] |

| Molecular Formula | C₉H₁₂O₄[1] |

| Molecular Weight | 184.19 g/mol [1] |

| InChI Key | SEBIQMPNDQLYOX-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)C1C(C)CC(=O)C=C1O[2] |

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, purification strategies, and formulation development.

Appearance and State

At ambient temperature and pressure, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate exists as a white to cream crystalline solid or powder .[1][2] This appearance is indicative of a compound with a well-defined crystal lattice and a relatively high degree of purity.

Melting Point

The melting point is a critical indicator of purity and is essential for many experimental procedures.

Table 2: Melting Point

| Reported Range | Source |

| 120.0 - 126.0 °C | [1][2] |

| 122 - 124 °C | [1] |

| 123 °C | [3] |

The slight variations in the reported melting point ranges can be attributed to different experimental methodologies or minor impurities in the samples. A melting point determination experiment is a standard procedure for verifying the identity and purity of a new batch of this compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the crystalline sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and tap the sealed end on a hard surface to compact the powder at the bottom. The packed sample should be approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature to approximately 10-15 °C below the expected melting point.

-

Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

-

Observation and Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted into a clear liquid (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

-

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point, Density, and pKa

As of the date of this guide, there is no readily available experimental data for the boiling point, density, or pKa of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in the public domain. The compound's high melting point suggests that it may decompose at or before its boiling point at atmospheric pressure.

In the absence of experimental data, computational methods can provide valuable estimations for these properties. Researchers requiring this information are advised to use reliable prediction software based on QSPR models or more rigorous quantum mechanical calculations.

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| pKa | Data not available | - |

| XLogP3-AA | 0.8 | Computed by PubChem[4] |

| Topological Polar Surface Area | 63.6 Ų | Computed by PubChem[4] |

The XLogP3-AA value suggests the compound has a relatively balanced hydrophilic-lipophilic character. The topological polar surface area (TPSA) is a useful descriptor for predicting drug transport properties.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, reaction setup, and formulation.

Currently, detailed experimental solubility data for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate in a range of common laboratory solvents is not available in published literature. However, based on its structure, which contains both polar (hydroxyl, ketone, ester) and non-polar (cyclohexene ring, methyl group) moieties, a general solubility profile can be inferred.

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in lower alcohols like methanol and ethanol.

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and in ethers like tetrahydrofuran.

-

Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and toluene, and in water.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method for determining the qualitative solubility of a compound.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Weigh approximately 10 mg of the compound into a small test tube or vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube, vortexing or shaking after each addition.

-

Observation: Observe the mixture for the dissolution of the solid.

-

Classification:

-

Soluble: If the solid dissolves completely within 1 mL of the solvent.

-

Slightly Soluble: If a significant portion, but not all, of the solid dissolves in 1 mL of the solvent.

-

Insoluble: If little to no solid dissolves in 1 mL of the solvent.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the cyclohexene ring, the methoxy protons of the ester, and the hydroxyl proton. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature.

-

¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals corresponding to the methyl group, the methoxy group, the carbonyl carbons of the ketone and ester, the sp² carbons of the double bond, and the sp³ carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the sp³ and sp² C-H bonds.

-

C=O stretch: Strong, sharp peaks around 1735 cm⁻¹ for the ester carbonyl and around 1680 cm⁻¹ for the α,β-unsaturated ketone carbonyl.

-

C=C stretch: A peak in the 1600-1650 cm⁻¹ region for the carbon-carbon double bond.

Mass Spectrometry (MS)

In a mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), and potentially a retro-Diels-Alder reaction of the cyclohexene ring.

Synthesis Overview

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is typically synthesized via a Michael addition reaction.[1] This common carbon-carbon bond-forming reaction is a staple in organic synthesis.

Reaction Scheme:

Caption: Michael Addition Synthesis Route.

This synthesis involves the reaction of methyl acetoacetate with methyl crotonate in the presence of a base, followed by an acidic workup to facilitate cyclization and dehydration to yield the final product.

Conclusion

This technical guide has consolidated the available physical property data for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. While key experimental values for properties such as melting point and molecular weight are well-established, there remains a need for experimental determination of its boiling point, density, pKa, and a comprehensive set of spectroscopic data. The provided protocols and theoretical insights aim to equip researchers with the necessary information to handle and utilize this compound effectively in their scientific endeavors.

References

-

PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | 39493-62-4 | Benchchem [benchchem.com]

- 2. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, 99%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 3. methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate [stenutz.eu]

- 4. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C9H12O4 | CID 3766543 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: A Technical Guide

Introduction

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol , is a versatile intermediate in organic synthesis.[1][2] Its utility stems from the multiple reactive functional groups present within its cyclohexene framework, including a β-keto ester system. The accurate characterization of this molecule is paramount for its application in the synthesis of more complex chemical entities, particularly in the fields of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), with a focus on the underlying principles that govern its spectral behavior. A key feature of this molecule is its existence as a mixture of tautomers, which profoundly influences its spectroscopic signature.

The Critical Role of Keto-Enol Tautomerism

A foundational concept in understanding the spectroscopic properties of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is the principle of keto-enol tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert.[3][4] In this specific case, the compound exists in a dynamic equilibrium between its keto and enol forms. The enol form, systematically named methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate, is often a significant, if not the major, component of the equilibrium mixture, particularly in solution.[3][5][6] The position of this equilibrium is sensitive to factors such as the solvent, temperature, and concentration.[3] A thorough spectroscopic analysis will, therefore, reveal signals corresponding to both tautomers.

Caption: Keto-enol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule, as it provides detailed information about the carbon-hydrogen framework and the presence of both tautomers.

Experimental Protocol (Typical)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the keto-enol equilibrium.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct sets of signals for the keto and enol forms. The integration of these signals can be used to determine the ratio of the two tautomers under the given experimental conditions.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| 1 | ~12.0 - 13.0 | br s | (enol) | - | Enolic -OH |

| 2 | ~5.5 | s | (enol) | - | =CH |

| 3 | ~4.2 | m | 1H | CH-COOCH₃ | CH-COOCH₃ |

| 4 | ~3.7 | s | 3H | -OCH₃ | -OCH₃ |

| 5 | ~3.5 | s | (keto) | -CH₂- | - |

| 6 | ~2.8 | m | 1H | CH-CH₃ | CH-CH₃ |

| 7 | ~2.2-2.6 | m | 2H | -CH₂- | -CH₂- |

| 8 | ~1.2 | d | 3H | -CH₃ | -CH₃ |

Interpretation of ¹H NMR Spectrum

The most telling signal for the presence of the enol tautomer is the downfield broad singlet between 12.0 and 13.0 ppm, which is characteristic of an intramolecularly hydrogen-bonded enolic proton.[3][4] The vinylic proton of the enol form is expected to appear as a singlet around 5.5 ppm. The signals for the methoxy group (-OCH₃) and the methyl group (-CH₃) will likely appear for both tautomers, potentially as two distinct signals for each if the equilibrium is slow on the NMR timescale. The aliphatic protons of the cyclohexene ring will present as complex multiplets in the 2.2-4.2 ppm region. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning these proton and carbon signals.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will also show two sets of signals corresponding to the keto and enol tautomers.

| Signal | Predicted Chemical Shift (ppm) | Assignment (Keto Form) | Assignment (Enol Form) |

| 1 | >190 | C=O (ketone) | C=O (ketone) |

| 2 | ~170 | C=O (ester) | C=O (ester) |

| 3 | ~160-170 | =C-OH | - |

| 4 | ~100 | =CH | - |

| 5 | ~52 | -OCH₃ | -OCH₃ |

| 6 | ~40-60 | Aliphatic CH, CH₂ | Aliphatic CH, CH₂ |

| 7 | ~20 | -CH₃ | -CH₃ |

Interpretation of ¹³C NMR Spectrum

In the keto form, two carbonyl signals are expected: one for the ester (~170 ppm) and one for the ketone (>190 ppm). For the enol tautomer, the ester carbonyl signal will be present, along with signals for the enolic double bond carbons. The carbon bearing the hydroxyl group will be significantly downfield (~160-170 ppm), while the other vinylic carbon will be around 100 ppm. The remaining aliphatic and methyl carbon signals will appear in their expected regions.

Caption: Correlation of key predicted NMR signals to the enol tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate will be a composite of the absorptions from both the keto and enol tautomers.

Experimental Protocol (Typical)

-

Sample Preparation: The spectrum can be acquired from a solid sample using KBr pellet or Attenuated Total Reflectance (ATR) techniques. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and analyzed in a solution cell.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Tautomer |

| 3400 - 2500 (broad) | O-H stretch | Enolic -OH (hydrogen-bonded) |

| ~2960 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1740 | C=O stretch | Ester (keto form) |

| ~1715 | C=O stretch | Ester (enol form, conjugated) |

| ~1650 | C=O stretch | Ketone (conjugated, keto form) |

| ~1610 | C=C stretch | Alkene (enol form) |

| ~1200 | C-O stretch | Ester |

Interpretation of IR Spectrum

The most indicative feature of the enol form is a very broad absorption in the 3400-2500 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group. The carbonyl region (1800-1600 cm⁻¹) will be complex. We can expect to see multiple C=O stretching bands: one for the ester carbonyl (around 1740-1715 cm⁻¹), which will be at a lower frequency in the conjugated enol form, and one for the conjugated ketone in the keto form (around 1650 cm⁻¹). A C=C stretching vibration for the enol form is expected around 1610 cm⁻¹. The presence of a strong C-O stretching band around 1200 cm⁻¹ will further confirm the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol (Typical)

-

Ionization: Electron Ionization (EI) is a common technique that will provide detailed fragmentation information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI)

-

Molecular Ion (M⁺): m/z = 184. This corresponds to the molecular weight of the compound (C₉H₁₂O₄).[1][2]

-

Key Fragments:

-

m/z = 153: Loss of an methoxy radical (•OCH₃) from the ester.

-

m/z = 125: Loss of the carbomethoxy group (•COOCH₃).

-

m/z = 111: Subsequent loss of CO from the m/z 153 fragment.

-

m/z = 69: A common fragment in the mass spectra of cyclohexenone derivatives, arising from retro-Diels-Alder fragmentation.

-

Interpretation of Mass Spectrum

The molecular ion peak at m/z 184 is the most crucial piece of information, confirming the molecular formula. The fragmentation pattern will be characteristic of a cyclic β-keto ester. The loss of the methoxy and carbomethoxy groups are expected fragmentation pathways for the ester functionality. The retro-Diels-Alder fragmentation of the cyclohexenone ring is a characteristic process that can help to confirm the core structure of the molecule.

Conclusion

The spectroscopic characterization of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a nuanced task, primarily due to the keto-enol tautomerism that defines its chemical nature. A comprehensive analysis using a combination of NMR, IR, and Mass Spectrometry is essential for its unambiguous identification. The interpretation of the spectral data must always consider the presence of both tautomeric forms. This guide provides a detailed predictive framework for the expected spectroscopic features of this important synthetic intermediate, offering researchers and scientists a solid basis for its characterization and utilization in their work.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Kuznetsov, V. V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 856-860. Retrieved from [Link]

-

Katritzky, A. R., et al. (2010). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. ARKIVOC, 2010(4), 104-124. Retrieved from [Link]

-

Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Raman Spectroscopy, 32(4), 319-328. Retrieved from [Link]

-

Kuznetsov, V. V., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Retrieved from [Link]

-

Dey, S., et al. (2021). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Computational and Theoretical Chemistry, 1202, 113313. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0312048). Retrieved from [Link]

-

Bunting, J. W., & Kanter, J. P. (1996). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 118(14), 3386-3391. Retrieved from [Link]

-

Stenutz, R. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3766543, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | 39493-62-4 | Benchchem [benchchem.com]

- 2. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C9H12O4 | CID 3766543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Initial Biological Screening of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate Derivatives: A Strategic Approach to Unveiling Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Targeted Screening Campaign

The synthetic scaffold, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, represents a versatile and highly functionalized chemical intermediate.[1] Its inherent reactivity makes it a valuable starting point for the synthesis of a diverse library of derivatives, which can be explored for novel biological activities.[1][2] Previous research has alluded to the potential for derivatives of this core structure to exhibit significant antimicrobial and anti-inflammatory properties, making it a compelling target for drug discovery programs.[1]

This guide eschews a generic, one-size-fits-all screening protocol. Instead, it presents a strategic, multi-tiered framework designed to efficiently and logically assess the biological potential of a library of its derivatives. As a Senior Application Scientist, my experience dictates that the most fruitful screening campaigns are not those that simply generate data, but those that generate actionable intelligence. This is achieved by understanding the causality behind each experimental choice, building a self-validating data package, and prioritizing compounds based on a holistic view of their activity, selectivity, and safety profiles. This document will guide you through that process.

Chapter 1: A Strategic Framework for High-Throughput Biological Screening

The initial exploration of a new compound library is a critical phase in drug discovery.[3] The primary objective is to cast a wide net to identify potential "hits" without prematurely excluding compounds that may have interesting, non-obvious activities. This necessitates a tiered or cascaded approach, beginning with broad assessments of safety and moving toward more specific, target-oriented assays. The entire process should be designed with a high-throughput screening (HTS) mentality, leveraging microplate formats and automated liquid handling where possible to ensure reproducibility and scalability.[4][5]

The validation of any HTS assay is paramount. Before screening a full library, a "dry run" using positive and negative controls is essential to determine the assay's robustness, often quantified by the Z-factor. A Z-factor greater than 0.5 is generally considered indicative of an excellent assay suitable for HTS.[4]

Figure 2: Simplified Arachidonic Acid inflammatory cascade.

These assays are typically performed using commercially available enzyme-linked immunosorbent assay (ELISA) kits, which provide the recombinant human enzymes, substrates, and detection reagents. [6][7]

-

Enzyme Preparation: Reconstitute the human recombinant COX-2 or 5-LOX enzyme according to the kit manufacturer's instructions.

-

Inhibitor Pre-incubation: In the wells of the assay plate, add the reaction buffer, the enzyme, and the test compound at various concentrations. Allow to pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Incubation: Incubate for the time specified in the kit protocol (e.g., 10 minutes at 37°C).

-

Detection: Stop the reaction and perform the detection steps as outlined in the kit manual. This typically involves measuring a downstream product (e.g., PGF2α for COX-2) via a colorimetric or fluorescent readout. [6]6. Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for active compounds.

Chapter 4: Data Integration and Hit Prioritization

The primary screening phase will generate a large dataset. The key is to integrate these results to identify high-quality "hits." A hit is typically defined as a compound that shows significant activity in a primary assay, is confirmed upon re-testing, and exhibits a dose-dependent effect. [4] The data should be compiled into a clear, comparative table. This allows for the rapid identification of compounds with interesting profiles, such as those with potent antimicrobial activity but low cytotoxicity, or those that dually inhibit COX and LOX enzymes.

Table 1: Hypothetical Screening Data Summary for Selected Derivatives

| Compound ID | Cytotoxicity (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) | Antioxidant (DPPH IC₅₀, µM) | Anti-inflammatory (COX-2 IC₅₀, µM) | Anti-inflammatory (5-LOX IC₅₀, µM) |

| DERIV-001 | > 100 | 8 | 25.4 | 12.1 | 18.5 |

| DERIV-002 | > 100 | > 128 | 5.2 | > 50 | > 50 |

| DERIV-003 | 12.5 | 4 | 88.1 | 45.3 | 33.7 |

| DERIV-004 | > 100 | > 128 | > 100 | 2.5 | 78.9 |

| DERIV-005 | 85.3 | 64 | 45.6 | 8.9 | 9.2 |

Interpretation and Prioritization:

-

DERIV-001: A promising "all-rounder" with moderate activity across multiple assays and low cytotoxicity. A good candidate for further investigation.

-

DERIV-002: A potent antioxidant with a good safety profile but no antimicrobial or anti-inflammatory activity in these assays. A specialized candidate.

-

DERIV-003: Potent antimicrobial but flagged for cytotoxicity. This compound may be deprioritized or investigated for applications where cytotoxicity is acceptable (e.g., oncology).

-

DERIV-004: A potent and selective COX-2 inhibitor.

-

DERIV-005: A very interesting candidate. It shows dual inhibition of COX-2 and 5-LOX at similar concentrations and has a good cytotoxicity profile, making it a high-priority hit for anti-inflammatory development. [8]

Concluding Remarks and Path Forward

This technical guide outlines a logical and efficient strategy for the initial biological evaluation of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate derivatives. By starting with a foundational cytotoxicity assessment and progressing to a panel of primary bioactivity assays, researchers can effectively identify and prioritize compounds with genuine therapeutic potential.

The hits identified through this cascade are not the end of the journey but rather the beginning of the next phase of drug discovery. Subsequent steps will involve hit-to-lead optimization, secondary screening to elucidate the mechanism of action, and in vivo studies to assess efficacy and safety in a whole-organism context. [9][10]This structured approach ensures that research and development efforts are focused on the most promising candidates, maximizing the potential for successful translation from the laboratory to the clinic.

References

-

Al-Snafi, A. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmaceutical Research International. [Link]

-

Wright, G. D. (2017). Screening and identification of novel biologically active natural compounds. Expert Opinion on Drug Discovery. [Link]

-

Westh, H., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine. [Link]

-

Fotakis, G., & Timbrell, J. A. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Toxicology in Vitro. [Link]

-

Zengin, G., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules. [Link]

-

An, W. F., & Tolliday, N. (2010). In vitro Screening Systems. Methods in Molecular Biology. [Link]

-

Lites, C., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

-

P, R., & K, S. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

-

ResearchGate. (2020). MTT and LDH cytotoxicity assays. [Link]

-

Lemmon, G., et al. (2014). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology. [Link]

-

Sirimulla, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

ResearchGate. (2020). Results of anti-inflammatory inhibitor screening assays. [Link]

-

E3S Web of Conferences. (2020). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]

-

Casey, B. J., et al. (2010). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Analytical Chemistry. [Link]

-

Janzen, W. P. (2016). High Throughput Screening: Methods and Protocols. Methods in Molecular Biology. [Link]

-

Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

-

Kourar, A., et al. (2001). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology. [Link]

-

Lee, S., et al. (2015). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. [Link]

-

Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Analytical and Bioanalytical Techniques. [Link]

-

University of Oxford. Small Compound Screening Overview. [Link]

-

Mishra, K., et al. (2012). Antioxidant Activity, ABTS, DPPH, FRAP, Medicinal Plants, Phenolic Content, Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

-

Wikipedia. Minimum inhibitory concentration. [Link]

-

Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]

-

Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

Sources

- 1. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | 39493-62-4 | Benchchem [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ukm.my [ukm.my]

- 7. phytojournal.com [phytojournal.com]

- 8. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

A-In-depth Technical Guide on Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, a highly functionalized cyclohexenone derivative, stands as a pivotal building block in modern organic synthesis. Its unique arrangement of a hydroxyl group, a ketone, an alkene, and a methyl ester within a six-membered ring renders it a versatile precursor for a wide array of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, particularly in the construction of bioactive molecules and natural products. By elucidating the mechanistic underpinnings of its formation and subsequent transformations, this document serves as a comprehensive resource for chemists aiming to leverage this potent synthetic intermediate in their research and development endeavors.

Introduction

In the landscape of organic synthesis, certain molecules emerge as "chiral pool" synthons or versatile intermediates that significantly simplify the strategic approach to complex targets. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No. 39493-62-4) is one such compound.[1][2][3] Structurally, it is an analog of key intermediates found in the venerable Robinson annulation sequence, a powerful ring-forming reaction.[4][5][6] Its utility is rooted in the orthogonal reactivity of its functional groups, which allows for selective modifications and the introduction of molecular complexity in a controlled manner. This intermediate is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.[1]

This guide will explore the primary synthetic routes to this compound, delve into the reactivity of its core structure, and showcase its application as a precursor to sophisticated molecular frameworks, thereby providing a senior-level perspective on its role in contemporary synthetic chemistry.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of a synthetic intermediate is crucial for its effective use in the laboratory. The key data for Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate are summarized below.

| Property | Value | Reference |

| CAS Number | 39493-62-4 | [1][3][7] |

| Molecular Formula | C₉H₁₂O₄ | [1][3][7] |

| Molecular Weight | 184.19 g/mol | [1][3] |

| Appearance | White to cream crystalline solid/powder | [1][7] |

| Melting Point | 120–126 °C | [1][7] |

| IUPAC Name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | [3] |

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The key features in its spectra include:

-

¹H NMR: Signals corresponding to the vinyl proton, the methine protons at C1 and C6, the diastereotopic methylene protons, and the methyl groups of the ester and the C6 substituent.

-

¹³C NMR: Resonances for the two carbonyl carbons (ketone and ester), the olefinic carbons, and the aliphatic carbons of the ring and substituents.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretches of the ketone and ester, and the C=C stretch of the alkene.

Synthesis of the Intermediate

The most common and efficient synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves a base-catalyzed condensation reaction, which can be mechanistically understood as a Michael addition followed by an intramolecular cyclization and tautomerization.[1]

Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic disconnection breaks the C1-C6 and C4-C5 bonds, revealing two simple starting materials: methyl acetoacetate and methyl crotonate.

The forward synthesis involves a Michael addition of the enolate of methyl acetoacetate to methyl crotonate.[1] This is followed by an intramolecular Dieckmann-like condensation to form the six-membered ring. The choice of base is critical; a non-nucleophilic base like sodium methoxide in methanol is typically employed to generate the requisite enolate without promoting saponification of the ester groups.

Experimental Protocol: Synthesis

Objective: To synthesize Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate.

Materials:

-

Methyl acetoacetate

-

Methyl crotonate

-

Sodium metal

-

Anhydrous Methanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal pieces to anhydrous methanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Michael Addition: Cool the sodium methoxide solution in an ice bath. Add methyl acetoacetate dropwise to the cooled solution while stirring. After the addition is complete, add methyl crotonate dropwise, maintaining the low temperature.

-

Cyclization: After the addition of methyl crotonate, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Carefully neutralize the reaction mixture by adding it to a beaker of ice and concentrated hydrochloric acid. A precipitate should form. Filter the solid product and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.[1]

Causality: The use of sodium methoxide serves the dual purpose of generating the nucleophilic enolate from methyl acetoacetate and catalyzing the subsequent intramolecular condensation. Acidification of the reaction mixture is crucial to neutralize the base and protonate the enolate intermediate, leading to the precipitation of the final product.

// Nodes MAA [label="Methyl Acetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; MC [label="Methyl Crotonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="NaOMe in MeOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Michael [label="Michael Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Dicarbonyl Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclized [label="Cyclized Intermediate\n(Enolate form)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acidic Workup\n(HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Methyl 4-hydroxy-6-methyl-\n2-oxo-3-cyclohexene-\n1-carboxylate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MAA -> Enolate [label="Deprotonation"]; Base -> Enolate; Enolate -> Michael; MC -> Michael; Michael -> Intermediate; Intermediate -> Cyclization [label="Base-catalyzed"]; Cyclization -> Cyclized; Cyclized -> Product [label="Protonation"]; Acid -> Product; } } Caption: Synthetic workflow for the target intermediate.

Reactivity and Chemical Transformations

The synthetic power of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate lies in the distinct reactivity of its functional groups. This allows for a modular approach to building molecular complexity.

-

The Enone System: The α,β-unsaturated ketone is a classic Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles at the C5 position. This is a key step in many annulation strategies.

-

The Hydroxyl Group: The vinylogous acid character of the hydroxyl group makes it amenable to O-alkylation and O-acylation reactions. It can also be converted into a better leaving group (e.g., triflate) for subsequent cross-coupling reactions.

-

The Ketone and Ester: The ketone at C2 can undergo standard carbonyl chemistry, such as reduction, Wittig reactions, or conversion to an enol ether. The ester at C1 can be hydrolyzed, reduced, or used in amidation reactions.

-

The Chiral Center at C6: The methyl-substituted stereocenter at C6 allows for diastereoselective transformations at other positions of the ring, which is a critical consideration in asymmetric synthesis.

This molecule is a precursor in reactions analogous to the renowned Wieland-Miescher ketone and Hajos-Parrish ketone syntheses, which are foundational in steroid and terpenoid total synthesis.[8][9][10] These reactions typically involve a Robinson annulation, where a Michael addition is followed by an intramolecular aldol condensation to construct a new six-membered ring, forming a bicyclic system.[4][5][11]

// Central Node Start [label="Methyl 4-hydroxy-6-methyl-2-oxo-\n3-cyclohexene-1-carboxylate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Pathways node [fillcolor="#F1F3F4", fontcolor="#202124"]; R1 [label="O-Alkylation/\nO-Acylation"]; R2 [label="Michael Addition\n(at C5)"]; R3 [label="Ketone Reduction\n(at C2)"]; R4 [label="Ester Hydrolysis/\nReduction (at C1)"]; R5 [label="Robinson Annulation"];

// Products node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; P1 [label="Ethers/Esters"]; P2 [label="5-Substituted Derivatives"]; P3 [label="Diol Derivatives"]; P4 [label="Carboxylic Acid/\nAlcohol"]; P5 [label="Bicyclic Systems\n(e.g., Steroid Precursors)"];

// Edges Start -> R1 [label="Reagents: R-X, Base"]; R1 -> P1;

Start -> R2 [label="Reagents: Nu⁻"]; R2 -> P2;

Start -> R3 [label="Reagents: NaBH₄"]; R3 -> P3;

Start -> R4 [label="Reagents: LiOH or LiAlH₄"]; R4 -> P4;

Start -> R5 [label="Reagents: Methyl Vinyl\nKetone, Base"]; R5 -> P5; } } Caption: Key reactive sites and transformations.

Applications in Total Synthesis

The true measure of a synthetic intermediate's value is its successful application in the synthesis of complex, biologically active molecules. This cyclohexenone derivative has been instrumental in the synthesis of various natural products. Its structure is embedded within the core of many terpenoids and steroids.[6]

For example, the bicyclic core of the Wieland-Miescher ketone, a cornerstone in steroid synthesis, can be accessed through a Robinson annulation using a related cyclohexanedione precursor.[8][12][13] The subject of this guide serves as a highly functionalized starting point that can be elaborated into such bicyclic systems, often with control over stereochemistry. The principles of its reactivity are directly translatable to the asymmetric syntheses pioneered by Hajos and Parrish, which utilize proline catalysis to achieve high enantioselectivity.[9][14][15]

The ability to construct fused ring systems makes this intermediate particularly relevant in the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][8]

Conclusion

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is more than just a chemical compound; it is a testament to the power of strategic design in organic synthesis. Its facile preparation and the rich chemistry of its multiple functional groups have cemented its role as a valuable intermediate. For researchers in drug discovery and natural product synthesis, a thorough understanding of this building block opens doors to efficient and elegant synthetic routes toward complex and biologically significant molecules. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

-

BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

-

Wikipedia. (2023). Wieland–Miescher ketone. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

-

Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. (n.d.). Retrieved from [Link]

-

Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

-

Pearson. (n.d.). Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Fiveable. (n.d.). Wieland-Miescher Ketone Definition. Retrieved from [Link]

-

National Institutes of Health. (2015). Synthesis and Applications of iso-Hajos–Parrish Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Retrieved from [Link]

-

ACS Publications. (2000). Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. Retrieved from [Link]

-

Wikipedia. (2023). Proline-catalyzed aldol reactions. Retrieved from [Link]

-

PubMed. (2015). Synthesis and Applications of Hajos-Parrish Ketone Isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Hajos‐Parrish ketone and further conversions to cis‐hydrindanes 3 and 4. Retrieved from [Link]

-

Stenutz. (n.d.). methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | 39493-62-4 | Benchchem [benchchem.com]

- 2. methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate [stenutz.eu]

- 3. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | C9H12O4 | CID 3766543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, 99%, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 8. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

- 9. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]

- 10. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]

- 12. kbfi.ee [kbfi.ee]

- 13. fiveable.me [fiveable.me]

- 14. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

Unveiling a Synthetic Workhorse: The Discovery and History of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

A cornerstone in the synthesis of complex molecules, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate, has a rich history rooted in the fundamental principles of organic chemistry. This technical guide delves into the discovery and historical development of this versatile building block, tracing its origins from foundational reactions to its role in modern synthetic endeavors.

With the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol , this cyclohexene derivative is a valuable intermediate in the production of pharmaceuticals and agrochemicals.[1] Its strategic placement of functional groups—a hydroxyl, a methyl, a ketone, and a methyl ester on a cyclohexene core—renders it a highly reactive and adaptable precursor for a variety of chemical transformations.[1]

I. Foundational Reactions: The Intellectual Precursors

The story of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is intrinsically linked to the development of key carbon-carbon bond-forming reactions that paved the way for its synthesis. Understanding these historical reactions provides a crucial context for appreciating the ingenuity behind the creation of this specific molecule.

The Michael Addition: A Pillar of Conjugate Chemistry

The primary synthetic route to Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate relies on the Michael addition , a reaction discovered by American chemist Arthur Michael in 1887. This reaction involves the addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor"). This powerful tool for forming carbon-carbon bonds under mild conditions became a cornerstone of organic synthesis.

The Robinson Annulation: Building Rings with Precision

Sir Robert Robinson's development of the Robinson annulation in 1935 provided a robust method for the formation of six-membered rings, a common motif in natural products.[2][3] This reaction ingeniously combines a Michael addition with an intramolecular aldol condensation, offering a powerful strategy for constructing complex cyclic systems.[2][4][5][6] While not the direct route to the title compound, the principles of the Robinson annulation heavily influenced the strategic thinking behind the synthesis of highly substituted cyclohexenones.

The Dieckmann Condensation: Intramolecular Cyclization of Esters

First reported by the German chemist Walter Dieckmann in 1894, the Dieckmann condensation is an intramolecular reaction of diesters to form cyclic β-keto esters.[7][8][9] This reaction proved invaluable for the synthesis of five- and six-membered rings and further expanded the synthetic chemist's toolkit for creating cyclic structures.[7][9]

II. The Genesis of a Molecule: Synthesis and Characterization

The first reported synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS 39493-62-4) is a direct application of the Michael addition principle. The reaction involves the base-catalyzed condensation of methyl acetoacetate (the Michael donor) with methyl crotonate (the Michael acceptor).

This reaction, while conceptually straightforward, requires careful control of reaction conditions to achieve a reasonable yield, which is reported to be approximately 45%.[1] The process begins with the deprotonation of methyl acetoacetate by a base to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of methyl crotonate in a conjugate addition. Subsequent intramolecular cyclization (an intramolecular Claisen-type condensation) and acidification lead to the formation of the final product.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

The following is a generalized procedure based on the established Michael addition methodology:

-

Base Preparation: A suitable base, such as sodium methoxide, is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: Methyl acetoacetate is added dropwise to the cooled solution of sodium methoxide in methanol, leading to the formation of the sodium enolate of methyl acetoacetate.

-

Michael Addition: Methyl crotonate is then added to the reaction mixture, and the solution is stirred, typically at room temperature or with gentle heating, to facilitate the conjugate addition.

-

Cyclization and Work-up: After the reaction is complete, the mixture is acidified, often with a mineral acid such as hydrochloric acid, to neutralize the base and promote the cyclization and tautomerization to the more stable enol form.

-

Isolation and Purification: The product is then extracted from the aqueous layer using an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization, to yield white to cream-colored crystals.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39493-62-4 | [1] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | White to cream crystalline solid | [1] |

| Melting Point | 122–124 °C | [1] |

Diagram 1: Synthetic Pathway

Caption: Synthesis of the target compound via Michael addition.

III. Evolution and Applications: A Modern Perspective

Since its initial synthesis, Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has become a commercially available and widely utilized building block in organic synthesis. Its utility stems from the multiple reactive sites that can be selectively manipulated to create a diverse array of more complex molecules.

Researchers have explored various modifications of the core structure to develop compounds with interesting biological activities. For instance, it has served as a precursor for the synthesis of derivatives with potential anti-inflammatory and antibacterial properties.[1] Studies have shown that derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications.[1] Furthermore, some derivatives have demonstrated cytotoxic effects against human cancer cell lines, opening avenues for investigation in oncology.[1]

The continued interest in this compound highlights the enduring legacy of fundamental organic reactions and the power of well-designed synthetic intermediates to fuel innovation in medicinal chemistry and drug discovery.

References

-

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate. Benchchem.

-

Robinson Annulation: Definition, Examples, and Mechanism. Chemistry Learner.

-

Dieckmann Condensation: Definition, Examples, and Mechanism. Chemistry Learner.

-

Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards.

-

Dieckmann condensation. Grokipedia.

-

The Robinson Annulation. Master Organic Chemistry.

-

Synthesis of enantioenriched γ-quaternary cycloheptenones using a combined allylic alkylation/Stork–Danheiser approach. stoltz2.caltech.edu.

-

TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. Thermo Fisher Scientific.

-

An Overview on the Robinson Annulation. Ingenta Connect.

-

Robinson Annulation Mechanism & Examples –. Total Synthesis.

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

-

Dieckmann Condensation. Online Organic Chemistry Tutor.

-

Cyclohexenone synthesis. Organic Chemistry Portal.

-

Synthesis of enantioenriched γ-quaternary cycloheptenones using a combined allylic alkylation/Stork–Danheiser approach: preparation of mono-, bi-, and tricyclic systems. Organic & Biomolecular Chemistry (RSC Publishing).

-

Dieckmann Condensation. Organic Chemistry Portal.

-

Stereospecific Synthesis of Cyclohexenone Acids by[10][10]-Sigmatropic Rearrangement Route. PMC - NIH.

-

Clay-Catalysis-Storks-Alkylation-and-Acylation-of-Cyclohexanone-Without-Isolation-of-Enamine.pdf. ResearchGate.

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH.

-

US3530120A - Novel process for preparation of enamines. Google Patents.

-

Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes. ResearchGate.

Sources

- 1. Cyclohexenone synthesis [organic-chemistry.org]

- 2. chemistwizards.com [chemistwizards.com]

- 3. Robinson Annulation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. An Overview on the Robinson Annulation: Ingenta Connect [ingentaconnect.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Dieckmann Condensation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. grokipedia.com [grokipedia.com]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (CAS No: 39493-62-4). This cyclohexene derivative is a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] The described method is based on a robust and well-established reaction sequence involving a base-catalyzed Michael addition followed by an intramolecular Dieckmann condensation. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety precautions, and methods for product characterization to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a functionalized cyclic β-keto ester with the molecular formula C₉H₁₂O₄.[1][2] Structurally, it features a cyclohexene ring with hydroxyl, methyl, ketone, and methyl ester functional groups, making it a versatile scaffold for further chemical transformations.[1] Due to the presence of the β-dicarbonyl moiety, the title compound exists in a state of keto-enol tautomerism, with the enol form being significantly stabilized by intramolecular hydrogen bonding and conjugation.

The synthetic strategy detailed herein employs a tandem reaction sequence that is fundamental to modern organic chemistry. The process begins with the Michael addition (or 1,4-conjugate addition) of a nucleophile, the enolate of methyl acetoacetate, to an α,β-unsaturated carbonyl compound, methyl crotonate.[3][4][5] This is followed by a base-catalyzed intramolecular cyclization known as the Dieckmann condensation, which is a variant of the Claisen condensation used to form cyclic β-keto esters.[6][7][8] This one-pot approach is efficient for constructing the functionalized six-membered ring system.

Chemical Profile:

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | [] |

| CAS Number | 39493-62-4 | [10] |

| Molecular Formula | C₉H₁₂O₄ | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Appearance | White to cream crystalline powder | [1][11] |

| Melting Point | 120.0 - 126.0 °C | [11] |

Synthesis Mechanism and Causality

The overall synthesis can be dissected into three primary stages:

-

Enolate Formation: A strong base, sodium methoxide (CH₃ONa), is used to deprotonate the α-carbon of methyl acetoacetate. This carbon is positioned between two carbonyl groups, making its protons particularly acidic (pKa ≈ 11 in DMSO) and facilitating the formation of a resonance-stabilized enolate ion. This enolate serves as the key nucleophile (the Michael donor).[4]

-

Michael Addition: The generated enolate attacks the electrophilic β-carbon of methyl crotonate (the Michael acceptor).[3][5] This conjugate addition is a thermodynamically controlled process that forms a new carbon-carbon bond, yielding a linear 1,5-dicarbonyl intermediate.[4]

-

Dieckmann Condensation: Under the influence of the base, the 1,5-dicarbonyl intermediate undergoes an intramolecular Claisen condensation. An enolate is formed at one of the α-carbons, which then attacks the carbonyl carbon of the ester group at the other end of the molecule.[12][13] This nucleophilic acyl substitution results in the formation of a stable six-membered ring and the elimination of methanol. The final product is obtained after acidic workup to neutralize the reaction and protonate the resulting enolate.[6][7]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving sodium metal and sodium methoxide should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Materials and Reagents

| Reagent / Material | Grade | Quantity | Molar Eq. | CAS No. |

| Sodium (Na) metal | Reagent | 2.3 g | 1.0 | 7440-23-5 |

| Anhydrous Methanol (CH₃OH) | ACS | 100 mL | - | 67-56-1 |

| Methyl Acetoacetate | ≥99% | 11.6 g (10.9 mL) | 1.0 | 105-45-3 |

| Methyl Crotonate | ≥98% | 10.0 g (10.2 mL) | 1.0 | 623-43-8 |

| Diethyl Ether (anhydrous) | ACS | As needed | - | 60-29-7 |

| Hydrochloric Acid (HCl) | 2 M aq. | ~50 mL | - | 7647-01-0 |

| Ethyl Acetate | ACS | As needed | - | 141-78-6 |

| Brine (sat. aq. NaCl) | - | As needed | - | 7647-14-5 |

| Magnesium Sulfate (MgSO₄) | Anhydrous | As needed | - | 7487-88-9 |

| Equipment | ||||

| 250 mL Three-neck round-bottom flask | ||||

| Reflux condenser, Dropping funnel | ||||

| Magnetic stirrer and stir bar, Heating mantle | ||||

| Inert gas line (N₂ or Ar), Ice bath | ||||

| Separatory funnel, Rotary evaporator |

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis protocol.

Step-by-Step Procedure

-

Preparation of Sodium Methoxide Solution (Step 1):

-

Set up a 250 mL three-neck flask equipped with a reflux condenser (with an inert gas inlet), a dropping funnel, and a magnetic stir bar. Ensure all glassware is oven-dried.

-

Flush the system with nitrogen or argon.

-

Place 70 mL of anhydrous methanol into the flask and cool it in an ice bath.

-

Carefully cut 2.3 g (0.1 mol) of sodium metal into small pieces and add them portion-wise to the cold methanol.

-

Scientist's Note: This reaction is highly exothermic and produces flammable hydrogen gas. The addition must be slow and controlled to prevent the methanol from boiling too vigorously. Ensure the reaction is vented properly.

-

Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium methoxide.

-

-

Enolate Formation (Step 2):

-

Once the sodium methoxide solution has cooled to room temperature, add 11.6 g (0.1 mol) of methyl acetoacetate dropwise from the dropping funnel over 10-15 minutes with continuous stirring.

-

-

Michael Addition (Step 3):

-

Cool the reaction mixture again in an ice bath to 0-5 °C.

-

Add 10.0 g (0.1 mol) of methyl crotonate dropwise over 30 minutes.

-

Scientist's Note: Maintaining a low temperature during this addition is crucial to control the reaction rate and minimize potential side reactions, such as the self-condensation of methyl acetoacetate.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Dieckmann Cyclization (Step 4):

-

Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Neutralization (Step 5):

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-